molecular formula C7H12O7 B12303320 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one CAS No. 5329-44-2

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one

Cat. No.: B12303320
CAS No.: 5329-44-2
M. Wt: 208.17 g/mol
InChI Key: VIVCRCODGMFTFY-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one, also known as D-glycero-D-galacto-heptonic acid-4-lactone, is a chemical compound with the molecular formula C7H12O7 and a molecular weight of 208.16 g/mol . This compound is a lactone, which is a cyclic ester, and it is characterized by the presence of multiple hydroxyl groups, making it highly hydrophilic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one typically involves the oxidation of D-glycero-D-galacto-heptitol. The reaction conditions often include the use of oxidizing agents such as nitric acid or potassium permanganate under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of microbial fermentation processes. Specific strains of bacteria or fungi can be employed to convert precursor sugars into the desired lactone through enzymatic pathways .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

Scientific Research Applications

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other metabolites. It may also interact with cellular receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVCRCODGMFTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15397-08-7, 89-67-8, 5329-44-2
Record name NSC34634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-glycero-D-gulo-heptono-1,4-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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